molecular formula C11H9FN2O3 B6385543 (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine CAS No. 1261965-69-8

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine

Cat. No.: B6385543
CAS No.: 1261965-69-8
M. Wt: 236.20 g/mol
InChI Key: ZNMHTERXCXQZMM-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 4-fluoro-3-methoxyphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxy-5-fluoropyrimidine with 4-fluoro-3-methoxybenzaldehyde under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2,4-dioxo-5-(4-fluoro-3-methoxyphenyl)pyrimidine.

    Reduction: Formation of 2,4-dihydroxy-5-(4-fluoro-3-methoxyphenyl)dihydropyrimidine.

    Substitution: Formation of 2,4-dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine derivatives with various substituents at the fluorine position.

Scientific Research Applications

Chemistry

In chemistry, (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of pyrimidine derivatives. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound has potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-5-fluoropyrimidine
  • 2,4-Dihydroxy-5-(3-methoxyphenyl)pyrimidine
  • 2,4-Dihydroxy-5-(4-chloro-3-methoxyphenyl)pyrimidine

Uniqueness

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-4-6(2-3-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMHTERXCXQZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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